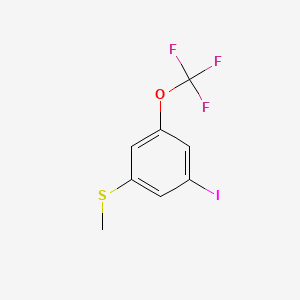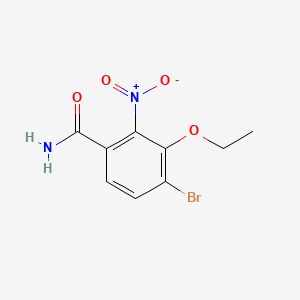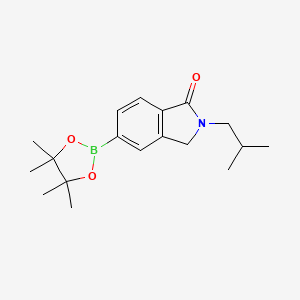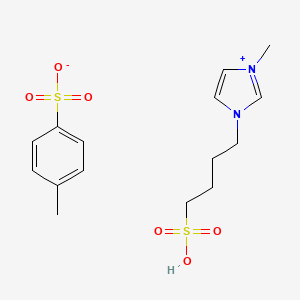![molecular formula C16H20N2O B14767432 3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole](/img/structure/B14767432.png)
3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes an oxazole ring fused to an indole core. The presence of the oxazole ring imparts unique chemical properties and potential biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . The oxazole ring is then introduced through a series of reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The oxazole ring may enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position.
Uniqueness
3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H20N2O |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
2-methyl-4-[(1-propan-2-ylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O/c1-11(2)18-9-13(8-14-10-19-12(3)17-14)15-6-4-5-7-16(15)18/h4-7,9,11,14H,8,10H2,1-3H3 |
InChIキー |
ZZHLGEBOVRCSMK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(CO1)CC2=CN(C3=CC=CC=C32)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester](/img/structure/B14767420.png)
![3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14767427.png)
![5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one](/img/structure/B14767438.png)




